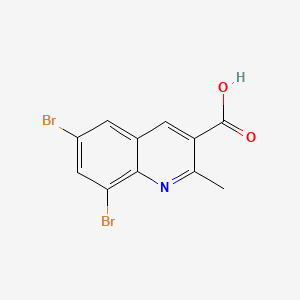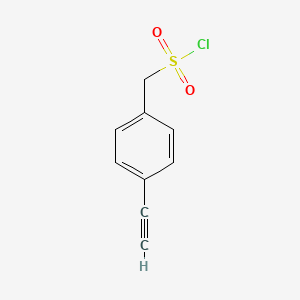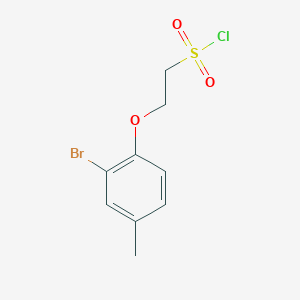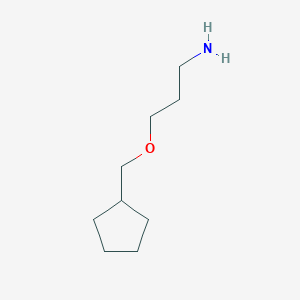
6,8-Dibromo-2-methylquinoline-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-2-methylquinoline-3-carboxylic acid is a brominated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .
準備方法
The synthesis of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid typically involves bromination of 2-methylquinoline-3-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent, which facilitates the bromination at the 6 and 8 positions of the quinoline ring . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
化学反応の分析
6,8-Dibromo-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
科学的研究の応用
6,8-Dibromo-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
6,8-Dibromo-2-methylquinoline-3-carboxylic acid can be compared with other brominated quinoline derivatives, such as 8-Bromo-2-methylquinoline-3-carboxylic acid and 6-Bromo-2-methylquinoline-3-carboxylic acid . The presence of two bromine atoms at the 6 and 8 positions makes it unique, providing distinct chemical reactivity and biological activity compared to its mono-brominated counterparts .
特性
分子式 |
C11H7Br2NO2 |
|---|---|
分子量 |
344.99 g/mol |
IUPAC名 |
6,8-dibromo-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO2/c1-5-8(11(15)16)3-6-2-7(12)4-9(13)10(6)14-5/h2-4H,1H3,(H,15,16) |
InChIキー |
HVCVCLKRMYKPLH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2C=C1C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)





![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)

